N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Historical Development of Thiazole-Based Scaffolds in Medicinal Chemistry
The thiazole ring system emerged as a privileged structure in drug discovery following the 1887 Hantzsch synthesis, which enabled systematic derivatization. Early applications focused on antimicrobial agents, exemplified by sulfathiazole (1940s), which exploited thiazole's hydrogen-bonding capacity for dihydropteroate synthase inhibition. The 21st century saw diversification into kinase targeting, with FDA approvals like alpelisib (PI3Kα inhibitor, 2019) demonstrating thiazole's adaptability to complex target landscapes.
Structural analyses reveal thiazole's dual functionality:
- The sulfur atom enhances membrane permeability through hydrophobic interactions
- The pyridine-like nitrogen participates in π-π stacking and hydrogen bonding with biological targets.
Table 1: Key Milestones in Thiazole Drug Development
| Year | Compound | Therapeutic Area | Mechanism |
|---|---|---|---|
| 1942 | Sulfathiazole | Antibacterial | Dihydropteroate synthase |
| 2019 | Alpelisib | Breast cancer | PI3Kα inhibition |
| 2022 | Cefiderocol | Multidrug-resistant infections | Siderophore-mediated uptake |
Evolution of Benzamide-Thiazole Hybrid Molecules
Benzamide-thiazole conjugates gained prominence through structure-activity relationship (SAR) studies demonstrating enhanced pharmacokinetic profiles. The benzamide moiety contributes:
- Planar aromatic surface for target engagement
- Amide linkage enabling hydrogen bond donation/acceptance
- Synthetic versatility for para-substitution patterns
Notable examples include TAK-285 (kinase inhibitor), where the benzamide-thiazole core showed 12 nM IC50 against HER2 kinase through dual hydrogen bonding with Met774 and Asp776. Hybridization strategies often employ:
Emergence of Trifluoromethyl-Substituted Analogs
Trifluoromethyl (CF3) introduction addresses three key challenges in drug design:
- Lipophilicity modulation : CF3 increases logP by ~1 unit versus methyl groups
- Metabolic stability : C-F bonds resist cytochrome P450 oxidation
- Electrostatic complementarity : The strong electron-withdrawing effect polarizes adjacent π systems
In the context of thiazole derivatives, CF3 substitution at the benzamide para-position (as in the subject compound) enhances:
- Binding affinity to ATP pockets (ΔG improvement ≥1.2 kcal/mol)
- Blood-brain barrier penetration (Papp values >15 × 10^-6 cm/s in MDCK assays)
- Plasma protein binding (85-92% vs 70-75% for non-fluorinated analogs)
Table 2: Impact of CF3 Substitution on Thiazole Derivatives
| Compound Class | Target | ΔIC50 (CF3 vs CH3) | LogD Change |
|---|---|---|---|
| Thiazolylbenzamides | VEGFR-2 | 8.5-fold ↓ | +0.9 |
| Aminothiazole-carboxamides | hLDHA | 12.3-fold ↓ | +1.2 |
| Thiazole-ureas | Tubulin polymerization | 6.8-fold ↓ | +0.7 |
Position of N-[4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-3-(Trifluoromethyl)Benzamide in Contemporary Research
This compound exemplifies third-generation thiazole hybrids combining steric, electronic, and pharmacokinetic optimization. The 2,4-dimethylphenyl group at C4 of the thiazole ring:
- Provides steric shielding against glutathione conjugation
- Enhances hydrophobic interactions in kinase hinge regions
- Lowers topological polar surface area (TPSA) to ~75 Ų vs ~90 Ų for parent scaffolds
The 3-(trifluoromethyl)benzamide moiety positions the compound within a strategic chemical space for:
- Kinase inhibition : Analogous structures show <100 nM activity against VEGFR-2 and PI3Kα
- Antiproliferative effects : Related derivatives demonstrate IC50 values of 1.65-8.60 μM in cervical/liver cancer lines
- CNS penetration : CF3 substitution improves predicted blood-brain distribution (logBB >0.3)
Table 3: Structural Comparison With Benchmark Thiazole Drugs
| Parameter | Subject Compound | Alpelisib | Cefiderocol |
|---|---|---|---|
| Molecular Weight (Da) | 404.4 | 441.5 | 1,048.3 |
| Hydrogen Bond Donors | 1 | 2 | 5 |
| logP (Calculated) | 4.2 | 3.8 | -1.1 |
| Aromatic Rings | 3 | 2 | 4 |
| Fluorine Atoms | 3 | 1 | 1 |
Synthetic routes to this class typically involve:
- Thiazole ring formation via Hantzsch condensation
- Buchwald-Hartwig amination for aryl-amide linkage
- Late-stage trifluoromethylation using Umemoto's reagent
Ongoing research focuses on:
- Structure-based optimization of the dimethylphenyl substituent
- Prodrug strategies for enhanced oral bioavailability
- Polypharmacology profiling against kinase families
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-11-6-7-15(12(2)8-11)16-10-26-18(23-16)24-17(25)13-4-3-5-14(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMWISAROLDUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the 2,4-dimethylphenyl group.
The next step involves the introduction of the trifluoromethyl group, which can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide have been tested against various cancer cell lines. In a study focusing on thiazole derivatives, certain analogs demonstrated strong selectivity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating effective cytotoxicity at low concentrations . The structure-activity relationship (SAR) suggests that specific substitutions on the thiazole ring can enhance anticancer efficacy.
Antiviral Properties
Thiazole compounds have also been investigated for their antiviral potential. Research indicates that certain thiazole derivatives exhibit activity against viral infections, making them promising candidates for antiviral drug development. For example, modifications to the thiazole structure have led to compounds with improved efficacy against viruses such as Dengue virus and Tobacco Mosaic Virus (TMV) .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as pesticides. Thiazole derivatives have been noted for their insecticidal properties, which can be advantageous in agricultural settings for pest control. For instance, certain thiazole-based compounds have shown effectiveness against common agricultural pests, contributing to integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, thiazole derivatives like this compound can be used as building blocks for synthesizing advanced materials. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. Research into the incorporation of thiazole units into polymer matrices has revealed enhancements in conductivity and thermal stability .
Summary of Findings
The following table summarizes the key applications of this compound based on recent research findings:
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiazole ring may interact with metal ions or other cofactors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazole-Benzamide Derivatives
Key Observations :
Key Observations :
- CIITA-I Inhibitors : F5254-0161 and ZINC5154833 exhibit strong glide scores, driven by hydrogen bonding and π-interactions. The target compound’s trifluoromethyl group may similarly stabilize binding via hydrophobic interactions .
Spectral and Physicochemical Properties
Table 3: Spectral Data Highlights
Key Observations :
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring and a trifluoromethyl group, which contribute to its biological activity. The empirical formula is with a molar mass of approximately 336.34 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial lipid biosynthesis, leading to antimicrobial effects against various pathogens .
| Compound | Activity | Target Pathogen |
|---|---|---|
| This compound | Antimicrobial | Various bacteria |
Antitumor Activity
The compound has been investigated for its antitumor properties. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, certain thiazole compounds showed cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| A-431 | < 10 | Doxorubicin |
| HT-29 | < 15 | Doxorubicin |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : The compound affects the expression of genes associated with tumor growth and survival .
Study 1: Antiviral Potential
A recent study highlighted the antiviral potential of thiazole derivatives against viral infections by targeting viral replication mechanisms. The compound exhibited promising results in inhibiting viral entry into host cells .
Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that compounds similar to this compound significantly reduce tumor size when administered alongside conventional therapies. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a substituted benzamide intermediate can be reacted with a thiazole derivative under reflux conditions in ethanol or tetrahydrofuran (THF) with catalytic glacial acetic acid. Optimization involves adjusting reaction time (e.g., 48 hours for high yields), solvent polarity, and stoichiometry of reagents. Post-synthesis purification employs column chromatography (normal phase: 10% methanol/dichloromethane; reverse phase: 50% acetonitrile/0.1% formic acid) to achieve >95% purity .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol or THF |
| Catalyst | Glacial acetic acid (5 drops) |
| Temperature | Reflux (~66°C) |
| Purification | Sequential normal/reverse-phase chromatography |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the trifluoromethyl (-CF₃) and thiazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 405.0824 [M+H]⁺). High-performance liquid chromatography (HPLC) assesses purity (>98%). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .
Q. What are the key physicochemical properties influencing its bioavailability?
- Data :
| Property | Value |
|---|---|
| LogP | 5.24 (lipophilic) |
| Solubility | Poor in aqueous media |
| PSA (Polar Surface Area) | 73.72 Ų |
| Storage | Desiccated at 4°C |
- Implications : High LogP suggests membrane permeability but may require formulation with cyclodextrins or liposomes for in vivo delivery .
Advanced Research Questions
Q. How does This compound inhibit the Hec1/Nek2 mitotic pathway, and what experimental models validate this?
- Mechanism : The compound (INH1) disrupts Hec1/Nek2 interactions, inducing mitotic arrest. In vitro validation uses MCF-7 breast cancer cells (IC₅₀ ~0.5 µM) via flow cytometry for cell cycle analysis. In vivo efficacy is tested in xenograft models (e.g., nude mice with MDA-MB-231 tumors), showing dose-dependent tumor regression .
- Contradictions : Discrepancies between in vitro potency and in vivo efficacy may arise from metabolic instability. Address via pharmacokinetic profiling (plasma half-life, AUC) and metabolite identification .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase selectivity?
- SAR Insights :
- The trifluoromethyl group enhances binding to hydrophobic kinase pockets.
- Substitution at the 2,4-dimethylphenyl ring modulates potency (e.g., electron-withdrawing groups improve IC₅₀ by 2-fold).
- Thiazole ring modifications (e.g., oxadiazole replacement) reduce off-target effects.
Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across cell lines?
- Approach :
Validate assay conditions: Ensure consistent ATP concentrations (1 mM) and cell passage numbers.
Use orthogonal assays (e.g., Western blot for Nek2 phosphorylation vs. MTT cell viability).
Account for genetic variability (e.g., p53 status in HeLa vs. HCT116 cells) .
Q. How is the compound’s target specificity confirmed in complex biological systems?
- Methods :
- CRISPR-Cas9 knockout of Nek2 in cancer cells abolishes compound activity, confirming target dependence.
- Thermal proteome profiling (TPP) identifies off-target proteins by monitoring thermal stability shifts in cell lysates .
Methodological Tables
Table 1 : Synthetic Yields Under Varied Conditions
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Glacial acetic acid | 24 | 48 |
| 2 | THF | DIEA | 48 | 56 |
| 3 | DMF | None | 12 | <10 |
Table 2 : Biological Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism Confirmed (Y/N) |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Y (Nek2 phosphorylation) |
| HCT116 (Colon) | 1.2 | N (p53-dependent apoptosis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
